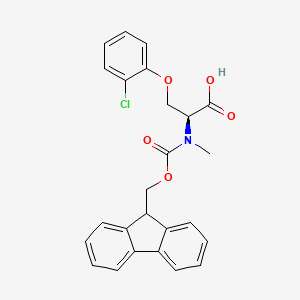

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine

Description

Properties

IUPAC Name |

(2S)-3-(2-chlorophenoxy)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5/c1-27(22(24(28)29)15-31-23-13-7-6-12-21(23)26)25(30)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20,22H,14-15H2,1H3,(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEUODHMPQPULT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine typically involves the protection of the serine amino group with the Fmoc group. This is followed by the introduction of the 2-chlorophenyl group to the hydroxyl group of serine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Fmoc Protection and Deprotection Dynamics

The Fmoc (fluorenylmethyloxycarbonyl) group is base-labile, enabling selective removal under mild conditions. In peptide synthesis, deprotection typically involves 20% piperidine in DMF , which cleaves the Fmoc-carbamate bond via β-elimination, releasing dibenzofulvene as a byproduct . For N-methylated derivatives like Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, steric hindrance from the methyl group may slightly slow deprotection kinetics compared to non-methylated analogs .

Key Deprotection Conditions:

| Reagent | Solvent | Time (mins) | Efficiency | Byproduct Monitoring |

|---|---|---|---|---|

| 20% piperidine | DMF | 5–10 | >95% | UV (301 nm) |

| 5% piperazine + 1% DBU | DMF | 15–20 | ~90% | HPLC |

N-Methylation and Stability

The N-methyl group is introduced via alkylation strategies during solid-phase synthesis. Dimethyl sulfate (DMS) or methyl iodide (MeI) are common methylating agents, with DBU as a base to activate the α-amino group . For hindered amino acids (e.g., Thr(tBu)), DMS shows higher efficiency due to its slower reaction rate, minimizing side reactions .

Methylation Efficiency Comparison :

| Amino Acid | Methylation Agent | Yield (%) | Purity (LC-MS) |

|---|---|---|---|

| Fmoc-βAla-OH | Dimethyl sulfate | 92 | 98% |

| Fmoc-Thr(tBu)-OH | Methyl iodide | 85 | 95% |

O-Arylation of Serine Side Chain

The O-(2-chlorophenyl) ether is synthesized via Chan–Lam coupling , a copper(II)-mediated cross-coupling reaction between protected serine and 2-chlorophenylboronic acid derivatives . Optimal conditions include:

-

Cu(OAc)₂·H₂O (10 mol%)

-

DMAP (20 mol%) in CH₂Cl₂ at 25°C

-

Reaction time: 12–24 hours

This method avoids harsh conditions that could degrade the Fmoc or N-methyl groups .

Acid/Base Compatibility

-

Acid Sensitivity : The O-aryl ether and N-methyl groups are stable under weakly acidic conditions (e.g., TFA cleavage in SPPS).

-

Base Sensitivity : The Fmoc group is labile to bases (e.g., piperidine), but the N-methyl and O-aryl groups remain intact .

Oxidative and Reductive Stability

-

The 2-chlorophenyl group may undergo electrophilic aromatic substitution under strong oxidizing conditions (e.g., HNO₃/H₂SO₄), but no such reactions are reported in standard peptide synthesis workflows .

Role in Backbone Modification

N-methylation reduces peptide backbone flexibility and hydrogen-bonding capacity, enhancing metabolic stability and membrane permeability . The O-(2-chlorophenyl) side chain introduces steric bulk and hydrophobicity, which can modulate target binding affinity .

Analytical Characterization

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The fluorenylmethoxycarbonyl (Fmoc) group is widely recognized for its role as a base-labile protecting group in peptide synthesis. This compound allows for the selective protection of the amino group, facilitating the construction of complex peptides through solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under acidic conditions and its ease of removal with weak bases such as piperidine make it ideal for multi-step syntheses where other functional groups must remain intact .

Advantages in Synthesis

- Compatibility : The Fmoc group does not interfere with other protecting groups, enabling simultaneous protection strategies.

- Monitoring : The removal of the Fmoc group produces dibenzofulvene, which can be monitored via UV spectroscopy, aiding in tracking reaction progress .

Drug Development

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine plays a significant role in the development of peptide-based therapeutics. It is utilized to create modified amino acids that enhance the pharmacological properties of drug candidates.

Enhanced Drug Efficacy

- Stability : Modifications using this compound can improve the stability and bioavailability of peptides, making them more effective as therapeutic agents.

- Targeted Delivery : The ability to conjugate this compound with biomolecules aids in developing targeted drug delivery systems, which are crucial for increasing the therapeutic index of drugs .

Bioconjugation

The compound is employed in bioconjugation processes, which involve linking biomolecules to surfaces or other molecules. This application is essential for creating advanced drug delivery systems.

Applications in Bioconjugation

- Surface Modification : this compound can be used to modify surfaces for better interaction with biological systems.

- Targeting Mechanisms : By attaching this compound to specific ligands or antibodies, researchers can enhance the specificity and efficacy of therapeutic agents .

Protein Engineering

In protein engineering, this compound is utilized to design proteins with enhanced characteristics.

Benefits in Protein Design

- Increased Stability : Modifications can lead to proteins that are more resistant to degradation.

- Altered Activity : Researchers can engineer proteins with specific activities tailored for various biotechnological applications, including enzyme design and therapeutic proteins .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The 2-chlorophenyl group can be modified to introduce specific functional groups into the peptide, enhancing its properties. The compound interacts with various molecular targets and pathways, depending on the functional groups introduced and the peptide’s intended function.

Comparison with Similar Compounds

Key Observations:

Protecting Group Stability: The 2-chlorophenyl group offers intermediate stability: more resistant to acid hydrolysis than benzyl (removed via hydrogenolysis) but less labile than tert-butyl (cleaved with trifluoroacetic acid) . Fluorinated aryl groups (e.g., 2,3-difluorophenyl) provide superior metabolic stability due to fluorine’s electronegativity and C–F bond strength .

N-Methylation Effects :

- N-methylation in this compound reduces peptide backbone flexibility and enhances bioavailability, similar to N-Fmoc-O-tert-butyl-N-methyl-L-serine .

Applications :

- Glycosylated derivatives (e.g., Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH) are critical for studying glycan-protein interactions, whereas 2-chlorophenyl-modified serine is suited for hydrophobic peptide domains requiring enzymatic stability .

Physicochemical Properties

Solubility :

Stability :

Biological Activity

Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, also known as N-Methyl-N-Fmoc-O-(2-chlorophenyl)-L-serine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorene group and a chlorophenyl moiety, contributing to its chemical reactivity and biological interactions. The exploration of its biological activity is critical for understanding its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C25H22ClNO5

- Molecular Weight : 451.9 g/mol

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(2-chlorophenyl)-N-methyl-L-serine

- CAS Number : 2255321-15-2

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of fluorinated amino acids have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. The incorporation of a chlorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake, thus improving bioavailability in tumor tissues .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to act as a substrate-competitive inhibitor against specific protein methyltransferases such as SMYD2. This inhibition is crucial as SMYD2 plays a role in various cancers through the methylation of tumor suppressor proteins like p53, which regulates cell cycle and apoptosis . The dichlorophenyl moiety in this compound is particularly relevant as it provides a novel binding interaction within the methyl-lysine binding pocket of these enzymes.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various Fmoc-protected amino acids, it was found that compounds with similar structural motifs exhibited IC50 values ranging from 14 to 67 nM against HDAC isoforms, indicating potent inhibitory activity against cancer cell lines . The introduction of chlorinated phenyl groups was hypothesized to enhance these inhibitory effects by stabilizing interactions with target proteins.

Case Study 2: Enzyme Inhibition Profile

A comprehensive profiling of Fmoc derivatives revealed that N-Methyl-N-Fmoc-O-(2-chlorophenyl)-L-serine demonstrated selective inhibition against certain HDAC isoforms while showing minimal activity against others. This selectivity suggests that modifications in the side chain can significantly impact biological activity and specificity .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the 2-chlorophenyl group to a serine backbone followed by N-methylation and Fmoc protection. Key steps include:

- Protection of hydroxyl group : Use tert-butyl or benzyl groups (depending on downstream compatibility) to protect the serine hydroxyl before halogenation .

- Halogenation : Electrophilic aromatic substitution or coupling reactions to introduce the 2-chlorophenyl moiety, requiring anhydrous conditions and catalysts like Pd for cross-coupling .

- N-Methylation : Employ methyl iodide or dimethyl sulfate in basic conditions (e.g., NaH/DMF) .

- Fmoc Protection : React with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in THF/water at pH 8–9 .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from tert-butyl methyl ether .

- Critical Parameters : pH control during Fmoc protection prevents premature deprotection. Excess methylating agents may lead to over-alkylation, requiring stoichiometric monitoring .

Q. How does the 2-chlorophenyl substituent affect solubility and stability compared to non-halogenated or fluorinated analogs?

- Methodological Answer :

- Solubility : The 2-chlorophenyl group increases hydrophobicity, reducing aqueous solubility. Solubility in DMSO or DMF is preferred for peptide synthesis. Compare with fluorinated analogs (e.g., O-(2,3-difluorophenyl)-L-serine), where fluorine’s electronegativity enhances polarity but may reduce stability under acidic conditions .

- Stability : The chlorine atom’s steric bulk and electron-withdrawing effects stabilize the aryl ether linkage against hydrolysis. However, prolonged exposure to light or heat may degrade the Fmoc group, necessitating storage at –20°C in the dark .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in enantiomeric purity assessments of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention time discrepancies >1.5 min confirm purity .

- Circular Dichroism (CD) : Compare CD spectra with known standards; peak shifts at 220–250 nm indicate D/L contamination .

- NMR Analysis : -NMR diastereomeric splitting in the presence of chiral shift reagents (e.g., Eu(hfc)) quantifies enantiomeric excess .

- Data Conflict Resolution : Discrepancies between HPLC and NMR may arise from column degradation or solvent polarity effects. Cross-validate with polarimetric measurements (specific rotation: +24.5° to +26.5° for L-enantiomers) .

Q. How can racemization during solid-phase peptide synthesis (SPPS) incorporating this derivative be minimized?

- Methodological Answer :

- Coupling Conditions : Use HOBt/DIC activation at 0–4°C to reduce base-induced racemization. Avoid prolonged exposure to piperidine during Fmoc deprotection .

- Backbone N-Methylation : The N-methyl group sterically hinders racemization by restricting conformational flexibility .

- Kinetic Monitoring : Track coupling efficiency via Kaiser test; incomplete reactions (<95%) necessitate recoupling with fresh reagents .

Experimental Design Considerations

Q. What are the best practices for characterizing byproducts in large-scale syntheses of this compound?

- Methodological Answer :

- LC-MS/MS : Identify impurities (e.g., dechlorinated byproducts or Fmoc-deprotected intermediates) using electrospray ionization in negative mode .

- Tandem Mass Spectrometry : Fragment ions at m/z 421.53 (parent ion) and 243.1 (Fmoc cleavage) confirm structural integrity .

- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., THF) exceeding ICH Q3C limits (<0.5%) .

Q. How do steric effects from the 2-chlorophenyl group influence peptide chain conformation in structural studies?

- Methodological Answer :

- Molecular Dynamics Simulations : Compare backbone ϕ/ψ angles of peptides with and without the 2-chlorophenyl group. The bulky substituent restricts side-chain rotation, stabilizing β-turn motifs .

- X-ray Crystallography : Resolve crystal structures to analyze dihedral angles. Chlorine’s van der Waals radius (1.8 Å) may induce packing distortions .

- Circular Dichroism : Peaks at 208 nm and 222 nm indicate α-helix stabilization in hydrophobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.